

ICL-SIRT078: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **ICL-SIRT078**, a potent and selective inhibitor of Sirtuin 2 (SIRT2). The document consolidates available quantitative data, details established experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in neurodegenerative disease and oncology.

Discovery and Rationale

ICL-SIRT078 was identified by researchers at Imperial College London as a highly selective, substrate-competitive inhibitor of SIRT2.[1] Sirtuins are a class of NAD+-dependent deacetylases that have emerged as promising therapeutic targets for a range of diseases. SIRT2, in particular, is implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease, as well as in certain cancers. The development of selective SIRT2 inhibitors like ICL-SIRT078 is a critical step in validating SIRT2 as a drug target and advancing potential therapeutic strategies.

Quantitative Data Summary

The following tables summarize the key quantitative data for **ICL-SIRT078** and its biological activities.

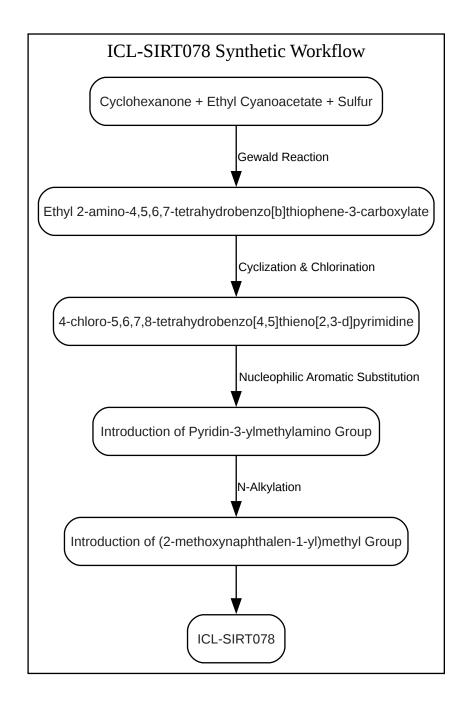


Compound Properties	
IUPAC Name	3-((2-methoxynaphthalen-1-yl)methyl)-7- ((pyridin-3-ylmethyl)amino)-5,6,7,8- tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin- 4(3H)-one
CAS Number	1060430-64-9
Chemical Formula	C28H26N4O2S
Molecular Weight	482.60 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO
In Vitro Efficacy and Selectivity	
SIRT2 IC50	1.45 μΜ
SIRT2 Ki	$0.62 \pm 0.15 \mu\text{M}$
Selectivity	>50-fold selective over SIRT1, SIRT3, and SIRT5
Cell-Based Assay Results	
MCF-7 Cell Proliferation	Suppression at higher concentrations
Neuroprotection (Lactacystin-induced)	Significant neuroprotective effect in N27 cells

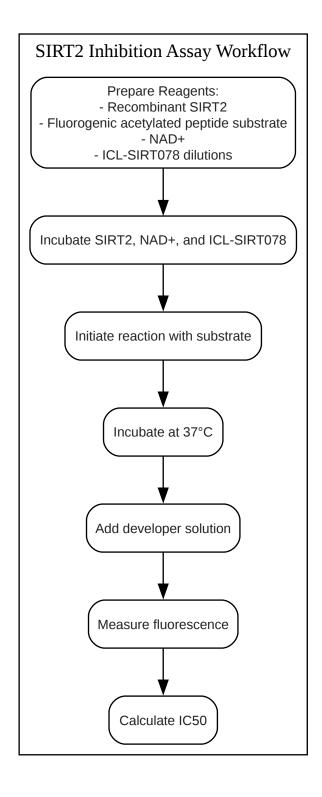
Synthesis of ICL-SIRT078

The synthesis of **ICL-SIRT078** is based on the construction of a 5,6,7,8-tetrahydrobenzo[2] [3]thieno[2,3-d]pyrimidine core. While the exact, detailed protocol from the original discovery paper is not publicly available, the synthesis can be approached through established methods for this class of compounds. A plausible synthetic workflow is outlined below.

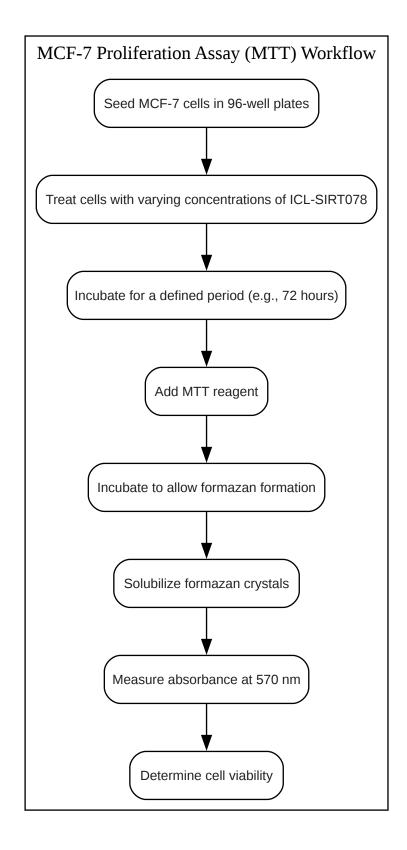




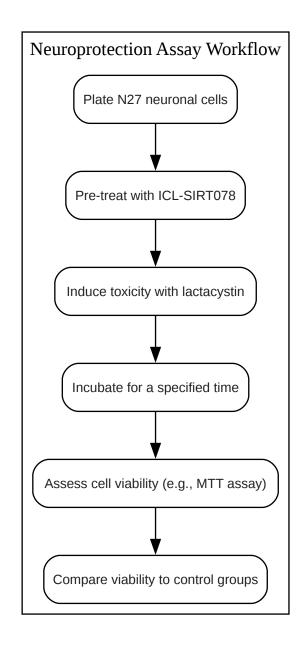












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